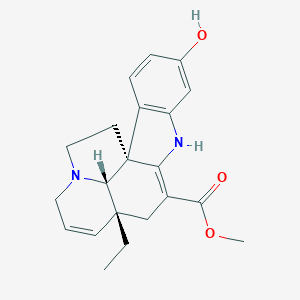

![molecular formula C9H5ClOS B051202 Benzo[b]thiophene-7-carbonyl chloride CAS No. 120081-47-2](/img/structure/B51202.png)

Benzo[b]thiophene-7-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

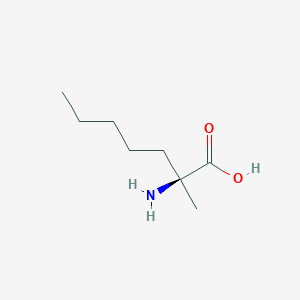

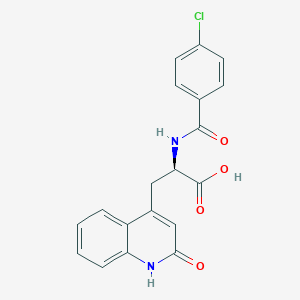

Benzo[b]thiophene-7-carbonyl chloride is a chemical compound used in proteomics research . It is a derivative of benzothiophene, a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Benzothiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Molecular Structure Analysis

The molecular formula of Benzo[b]thiophene-7-carbonyl chloride is C9H5ClOS . The InChI code is 1S/C9H5ClOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H .Chemical Reactions Analysis

Thiophene derivatives, including Benzo[b]thiophene-7-carbonyl chloride, can undergo various nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis

Benzo[b]thiophene-7-carbonyl chloride is a beige solid . It has a molecular weight of 196.66 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiophene Derivatives

Benzo[b]thiophene-7-carbonyl chloride: is a key intermediate in the synthesis of various thiophene derivatives. These derivatives are significant due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The compound can undergo heterocyclization with different substrates, leading to the creation of new molecules with potential pharmacological applications.

Material Science and Industrial Chemistry

In material science, thiophene derivatives play a crucial role as corrosion inhibitors . Benzo[b]thiophene-7-carbonyl chloride can be used to develop molecules that prevent corrosion, enhancing the longevity and durability of materials in industrial applications.

Organic Semiconductors

Thiophene-based molecules are prominent in the advancement of organic semiconductors . Benzo[b]thiophene-7-carbonyl chloride can be utilized to create organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.

Pharmaceutical Sciences

The compound has applications in pharmaceutical sciences due to its role in the synthesis of drugs with thiophene rings. For instance, it can be used to create molecules similar to suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic .

Synthesis of Organosulfur Compounds

Benzo[b]thiophene-7-carbonyl chloride: is involved in the one-step synthesis of multisubstituted benzothiophenes, which are important in various research fields, including pharmaceutical sciences and materials chemistry . This process allows for the creation of complex molecules with diverse functional groups.

Postfunctionalization Reactions

The compound is used in postfunctionalization reactions with single-walled carbon nanotubes (SWCNTs), which are studied for their potential in creating advanced materials with enhanced properties . This application demonstrates the versatility of Benzo[b]thiophene-7-carbonyl chloride in nanotechnology and materials engineering.

Safety And Hazards

Benzo[b]thiophene-7-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

While the future directions for Benzo[b]thiophene-7-carbonyl chloride are not explicitly mentioned in the search results, thiophene derivatives are of interest in various fields. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Eigenschaften

IUPAC Name |

1-benzothiophene-7-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILFWFGWWHGBHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557787 |

Source

|

| Record name | 1-Benzothiophene-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-7-carbonyl chloride | |

CAS RN |

120081-47-2 |

Source

|

| Record name | 1-Benzothiophene-7-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)

![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)

![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)

![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)